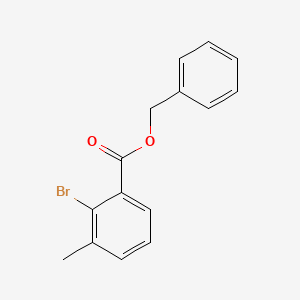

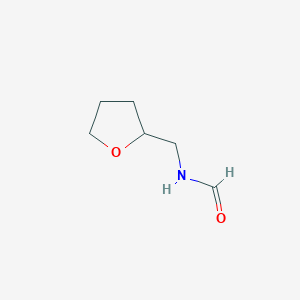

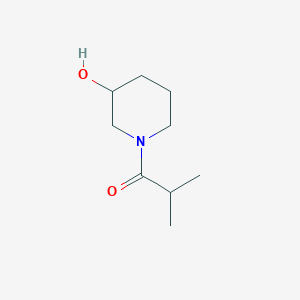

![molecular formula C16H24BNO2 B1369918 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine CAS No. 857283-63-7](/img/structure/B1369918.png)

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine

Übersicht

Beschreibung

“1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine” is a chemical compound. Another related compound is “(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯”, which is commonly used in the preparation of pharmaceutical and chemical intermediates .

Synthesis Analysis

The synthesis of related compounds often involves the use of palladium catalysts for borylation at the benzylic C-H bond of alkylbenzenes . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also common .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Physicochemical Properties

- Synthesis and Characterization :

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds were synthesized and characterized, emphasizing their importance as boric acid ester intermediates. Through spectroscopic methods and X-ray diffraction, their structures were confirmed. Density functional theory (DFT) was used to calculate molecular structures, revealing consistency with crystal structures determined by X-ray diffraction. This study highlights the molecular electrostatic potential and frontier molecular orbitals of the compounds, shedding light on certain physicochemical properties (Huang et al., 2021).

Polymer Synthesis and Properties

Deeply Colored Polymers :

- The synthesis and properties of polymers containing isoDPP units in the main chain were explored. These polymers, P1–P4, were synthesized through palladium-catalyzed polycondensation and were found to be deeply colored and soluble in common organic solvents. This research contributes to the understanding of polymer characteristics based on specific molecular structures (Welterlich, Charov, & Tieke, 2012).

Highly Luminescent Polymers :

- A study on soluble conjugated polymers prepared via Suzuki polycondensation reactions was conducted. These polymers, containing various functional units, exhibit brilliant red colors and demonstrate the potential for diverse applications in materials science due to their optical properties (Zhu et al., 2007).

Dithioketopyrrolopyrrole-based Polymers :

- DTPP-based polymers were synthesized and studied, highlighting their solubility, absorption properties, and stability against photoirradiation. These polymers' unique characteristics make them valuable for further exploration in material science applications (Welterlich & Tieke, 2013).

Boron Ester Functional Group Applications

Boronate-based Fluorescence Probes :

- Research on boronate ester fluorescence probes for detecting hydrogen peroxide was conducted. The study synthesized a series of probes, revealing how different structural modifications affect their fluorescence response towards H2O2. This research paves the way for developing sensitive detection methods for peroxide-based explosives (Lampard et al., 2018).

Schiff Base Substituent-Triggered Deboration Reaction :

- A study focused on developing a fluorescent probe for explosive detection, particularly targeting hydrogen peroxide vapor. The research introduced functional groups to boron ester, enhancing its oxidation by H2O2 and significantly shortening the reaction time. The findings demonstrate an innovative approach to enhancing the sensing performance of borates to hydrogen peroxide vapor (Fu et al., 2016).

Eigenschaften

IUPAC Name |

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-8-7-9-14(12-13)18-10-5-6-11-18/h7-9,12H,5-6,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWXYVDFJLESJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594504 | |

| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

CAS RN |

857283-63-7 | |

| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

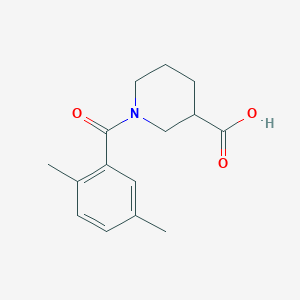

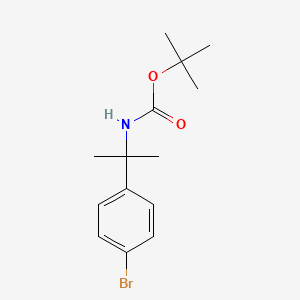

![4-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369835.png)

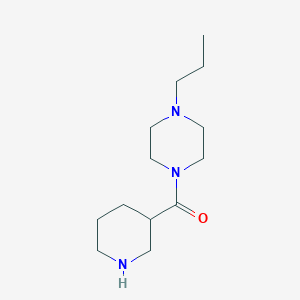

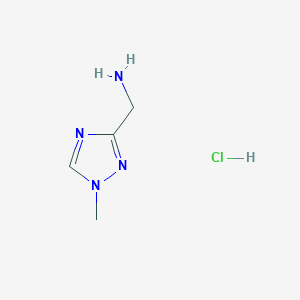

![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)

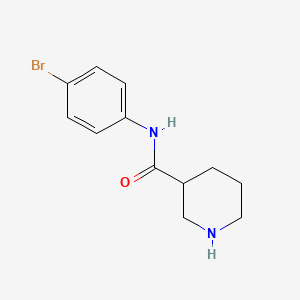

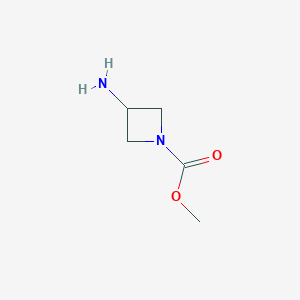

![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1369866.png)